molecular formula C5H5N5 B2903395 2-Azido-4-methylpyrimidine CAS No. 133592-74-2

2-Azido-4-methylpyrimidine

Cat. No. B2903395
CAS RN: 133592-74-2
M. Wt: 135.13
InChI Key: GYKJYQABXCUVRR-UHFFFAOYSA-N
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Description

2-Azido-4-methylpyrimidine is a chemical compound that has been studied for its tautomeric equilibrium with two tetrazole forms . The ratio between these forms is determined by the polarity of the solvent . In a crystalline state, it has the structure of the 7-methyltetrazolo .


Synthesis Analysis

The synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction has been reported . This process involves the treatment of readily accessible 2′-amino RNA with the diazotizing reagent fluorosulfuryl azide (FSO 2 N 3) . The robustness of the approach was demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications .


Chemical Reactions Analysis

The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation .

Scientific Research Applications

Tautomeric Equilibrium and Structural Analysis

2-Azido-4-methylpyrimidine demonstrates tautomeric equilibrium with tetrazole forms, influenced by the polarity of the solvent. This equilibrium is crucial for understanding its chemical behavior in different environments. In solutions, the equilibrium between azido and tetrazole forms varies, while in a crystalline state, it predominantly exists as the 7-methyltetrazolo[1,5-a]pyrimidine isomer. This behavior is essential for its applications in various chemical reactions and potential uses in drug design (Krivopoalov, Mamatyuk, & Mamaev, 1990).

NMR Spectroscopy and Azide-Tetrazole Equilibrium

The study of this compound using NMR spectroscopy in different solvents offers insights into the azide-tetrazole equilibrium. This equilibrium leads to the formation of tetrazole isomers and an azide isomer, revealing complex dynamics that can be useful for understanding its behavior in biological systems or drug design (Shestakova, Shenkarev, Deev, et al., 2013).

Synthesis and Antiviral Activity

A study focused on the synthesis of this compound nucleosides and their activity against human immunodeficiency virus (HIV) illustrates its potential application in antiviral drug development. These nucleosides, closely related to AZT, a known antiviral drug, though not showing significant anti-HIV activity, highlight the importance of structural modifications in drug development (Warshaw & Watanabe, 1990).

Role in Chemical Synthesis

The chemical behavior of this compound is essential in the synthesis of other compounds. Its reactivity and structural properties are critical in synthesizing derivatives used in the pharmaceutical and explosive industries. The knowledge of its process chemistry is vital for developing economical and efficient production methods for these derivatives (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Coordination Polymers and Magnetic Properties

The formation of coordination polymers using this compound demonstrates its application in material science. Such complexes can have unique magnetic properties, contributing to the development of new materials with potential applications in electronics and other fields (Mautner, Gspan, Goher, & Abu-Youssef, 2005).

Azido-tetrazole Equilibrium and Nucleophilic Reactions

The azido-tetrazole equilibrium of this compound plays a significant role in its reactions with nucleophiles. This equilibrium and the subsequent reactions are essential for understanding its reactivity in various chemical processes, which can be beneficial in designing new compounds or drugs (Gorbunov, Novikova, Plekhanov, et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methylpyrimidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended for use as laboratory chemicals and advised against for food, drug, pesticide or biocidal product use .

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Mechanism of Action

Target of Action

It is known that pyrimidine-based compounds generally interact with various enzymes and receptors in the body

Mode of Action

It has been found that 2-azido-4-methylpyrimidine exists in solutions in tautomeric equilibrium with two tetrazole forms . The ratio between these forms is determined by the polarity of the solvent . This suggests that the compound may interact with its targets in different ways depending on the environment.

Biochemical Pathways

They are essential for the synthesis of DNA, RNA, and other key cellular components . Any alteration in pyrimidine metabolism can have significant downstream effects on cellular function and physiology .

Pharmacokinetics

It is known that the compound exists in a tautomeric equilibrium in solution, which could potentially influence its bioavailability .

Result of Action

Azido impurities in drug substances have been found to be mutagenic, meaning they can damage dna and increase the risk of cancer . This suggests that this compound could potentially have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the tautomeric equilibrium of this compound , potentially influencing its mode of action and pharmacokinetics. Furthermore, environmental factors can contribute to antimicrobial resistance, which could potentially be relevant if this compound or similar compounds are used as antimicrobial agents .

properties

IUPAC Name

2-azido-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c1-4-2-3-7-5(8-4)9-10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKJYQABXCUVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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